molecular formula C7H9NO3S B1451494 4-Hydroxy-2-methylbenzenesulfonamide CAS No. 23202-51-9

4-Hydroxy-2-methylbenzenesulfonamide

Cat. No.: B1451494
CAS No.: 23202-51-9
M. Wt: 187.22 g/mol
InChI Key: ZQKITWMQXQPWGN-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, which are essential for various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, leading to changes in cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of enzymes like carbonic anhydrase, this compound prevents the normal catalytic function of these enzymes. This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have also been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through phase I and phase II metabolic reactions. Phase I reactions include oxidation and hydroxylation, while phase II reactions involve conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites that can be excreted from the body. The enzymes involved in these metabolic pathways include cytochrome P450 oxidases and UDP-glucuronosyltransferases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within various tissues, including the liver, kidneys, and brain. The localization and accumulation of this compound in these tissues can influence its biological activity and potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization is often directed by specific targeting signals and post-translational modifications that guide the compound to its site of action. In the mitochondria, this compound can influence mitochondrial function and energy production, while in the nucleus, it can affect gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-hydroxy-2-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide .

Industrial Production Methods: Industrial production of 4-Hydroxy-2-methylbenzenesulfonamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting processes like pH regulation and ion transport in cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-methylbenzenesulfonamide is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups can enhance its solubility, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-hydroxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKITWMQXQPWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664048
Record name 4-Hydroxy-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23202-51-9
Record name 4-Hydroxy-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23202-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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